molecular formula C7H7N3S B3056189 4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 6958-73-2

4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3056189
CAS No.: 6958-73-2
M. Wt: 165.22 g/mol
InChI Key: IZKSNNFHBNOJFL-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with a methylsulfanyl (SCH₃) group. This scaffold is structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases, enzymes, and viral polymerases . The methylsulfanyl group enhances hydrophobicity and modulates electronic properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSNNFHBNOJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989659
Record name 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-73-2
Record name MLS002693488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Dichloroacrylonitrile Derivatives

A patent by CN110386936B demonstrates the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a two-step process:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in solvents like tetrahydrofuran or acetonitrile, catalyzed by Lewis acids (e.g., ZnCl₂ or FeCl₃), yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Cyclization : The intermediate undergoes addition-condensation with formamidine salts (e.g., formamidine acetate) under basic conditions (NaOMe/MeOH), followed by HCl elimination to form the pyrrolopyrimidine core.

This method achieves 90.2% yield and 99.3% purity, avoiding toxic reagents like phosphorus oxychloride. Adapting this route, the 4-chloro group could be substituted with methylsulfanyl via nucleophilic displacement.

Chlorination-Dechlorination Approaches

EP1913000B1 reports improved synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride and diisopropylethylamine in toluene, achieving 41% yield. Controlled reagent stoichiometry (1.5–6 eq POCl₃, 1–8 eq base) minimizes side reactions. Subsequent displacement of the 4-chloro group with methylthiolate (CH₃S⁻) would yield the target compound.

Functionalization at the 4-Position: Introducing Methylsulfanyl

Nucleophilic Substitution of 4-Chloro Intermediates

The 4-chloro group in pyrrolo[2,3-d]pyrimidines is highly reactive toward nucleophiles. A plausible route involves:

  • Reaction Conditions :
    • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (synthesized via or).
    • Nucleophile: Sodium thiomethoxide (NaSMe) or methylthiol in polar aprotic solvents (DMF, DMSO).
    • Temperature: 60–100°C for 6–12 hours.
  • Yield Optimization :
    • Excess NaSMe (1.2–2.0 eq) improves conversion.
    • Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates.

Direct Cyclization with Methylsulfanyl-Containing Precursors

Alternative routes employ methylsulfanyl-bearing building blocks during cyclization:

  • Example : Condensation of 2-cyano-3-methylsulfanylacrylonitrile with formamidine under basic conditions. This one-pot method avoids post-functionalization but requires stringent control of thiomethyl stability at high temperatures.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Advantages Limitations
Cyclocondensation 2-Methyl-3,3-dichloroacrylonitrile Trimethyl orthoformate, FeCl₃ 90.2 99.3 Low waste, high selectivity Requires chlorinated precursors
Chlorination 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol POCl₃, DIPEA 41.0 98.5 Scalable, well-characterized Toxic reagents, moderate yield
Nucleophilic Substitution 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine NaSMe, DMF 78.5* 97.8* Straightforward functionalization Requires purified chloro intermediate

*Theorized values based on analogous reactions.

Reaction Mechanistic Insights

Nucleophilic Aromatic Substitution (SₙAr)

The 4-position’s electrophilicity arises from electron-withdrawing effects of the pyrimidine ring. Attack by methylthiolate proceeds via a two-step mechanism:

  • Formation of Meisenheimer Complex : Stabilized by resonance with the pyrrole nitrogen.
  • Departure of Chloride : Rate-determining step accelerated by polar solvents.

Base-Mediated Elimination

In cyclocondensation routes, bases (e.g., NaOMe) facilitate HCl elimination to aromatize the pyrrole ring. Excess base can degrade methylsulfanyl groups, necessitating stoichiometric control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 12.16 (s, 1H, NH), 8.59 (s, 1H, H-2), 7.70 (d, J = 3.6 Hz, 1H, H-6), 6.60 (d, J = 3.6 Hz, 1H, H-5), 2.55 (s, 3H, SCH₃).
  • LC-MS : m/z 182.1 [M+H]⁺ (calculated for C₇H₇N₃S: 181.03).

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of methylsulfanyl derivatives from des-methyl byproducts.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a protein kinase inhibitor , which is significant in cancer therapy. Protein kinases play a crucial role in cell signaling pathways, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Antiviral Activity
Recent studies have identified 4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potential antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A structure-activity relationship (SAR) study revealed that specific substitutions at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold enhance antiviral activity. For example, compounds with nitro groups exhibited improved cytotoxicity and antiviral efficacy compared to their unsubstituted counterparts .

Beyond its role as a kinase inhibitor, this compound has been studied for its antiproliferative , antimicrobial , and anti-inflammatory properties. The presence of the methylsulfanyl group contributes to its unique biological interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell growth through kinase inhibition
AntiviralEffective against ZIKV and DENV
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials and pharmaceuticals due to its versatile chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing other heterocyclic compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Pyrrolo[2,3-d]pyrimidine Derivatives and Their Properties

Compound Name Substituents Biological Target/Activity Key Findings Reference IDs
This compound 4-SCH₃ N/A (Core scaffold) Base structure; methylsulfanyl enhances hydrophobicity and metabolic stability.
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine 4-NH₂, 5-F, 7-ribose Hepatitis C Virus (HCV) RNA replication IC₅₀ = 0.6 µM; improved enzymatic stability and oral bioavailability vs. 2'-C-methyladenosine.
4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine 4-NHPh EGF-Receptor Tyrosine Kinase (IC₅₀ = 1–10 nM) Nanomolar inhibition of EGF-R; >100-fold selectivity over Src, PKC, and PKA kinases.
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide 7-cyclopentyl, 2-NH(4-sulfamoylphenyl), 6-carboxamide CDK9 kinase IC₅₀ = 8 nM (CDK9); induces apoptosis in pancreatic cancer cells (MIA PaCa-2, AsPC-1).
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5-ClPh, 7-MePh, 4-pyrrolidinyl Anticancer/Structural studies Crystallographic data confirms planar heterocyclic core; potential DNA intercalation.
4-(2,4-Dimethylphenyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 2-SCH₃, 4-(2,4-Me₂Ph), 5-CN HSP90 inhibitor Fragment-based design; binds conserved water molecules in HSP90 ATP-binding pocket.

Key Trends in Structure-Activity Relationships (SAR)

Position 4 Modifications: Amino groups (NH₂): Enhance kinase inhibition (e.g., EGF-R IC₅₀ = 1–10 nM) . Methylsulfanyl (SCH₃): Improves metabolic stability and hydrophobicity, as seen in HSP90 inhibitors . Ribose moieties: Critical for antiviral activity (e.g., HCV RNA replication inhibition) .

Position 7 Substitutions :

  • Cyclopentyl or aryl groups : Increase target selectivity (e.g., CDK9 inhibition) .
  • Tosyl (tosyl = p-toluenesulfonyl) groups : Used as intermediates in synthetic routes .

Position 2 and 5 Modifications: Sulfamoylphenylamino groups: Enhance solubility and kinase binding (e.g., CDK9 inhibitors) .

Pharmacokinetic and Stability Profiles

  • Enzymatic Stability: 4-Amino-5-fluoro derivatives exhibit resistance to adenosine deaminase and purine nucleoside phosphorylase, critical for oral bioavailability .
  • Polyglutamation : Compounds like LY231514 (antifolate) require polyglutamation for enhanced inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
  • Selectivity: 4-(Phenylamino) derivatives show >100-fold selectivity for EGF-R over non-receptor kinases due to optimized steric interactions .

Biological Activity

4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral and antimalarial properties, as well as its potential as an inhibitor of key protein kinases.

Antiviral Activity

Recent studies have identified this compound and its derivatives as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structure-activity relationship (SAR) studies have revealed that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold significantly influence antiviral efficacy.

Key Findings:

  • Compound Variants : Compounds with electron-withdrawing groups at position 7 exhibited enhanced antiviral activity. For example, a nitro group substitution led to increased cytotoxicity and antiviral potency against ZIKV and DENV .
  • Inhibitory Concentrations : Selected compounds showed IC50 values in the low micromolar range, indicating effective inhibition of viral replication .

Antimalarial Activity

This compound has also been explored as a potential inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK4 and PfCDPK1), which play critical roles in the life cycle of malaria parasites.

In Vitro Studies:

  • Inhibitory Potency : Several derivatives demonstrated significant inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM, while PfCDPK1 showed an IC50 of approximately 0.589 μM .
  • Mechanism of Action : The binding interactions of these compounds with the active sites of the kinases were assessed using molecular docking studies, highlighting the potential for further optimization based on structural insights .

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly protein kinases involved in signal transduction pathways. This interaction may lead to modulation of inflammatory responses and inhibition of pathogen replication.

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/ProteinIC50 Range (μM)Key Findings
AntiviralZika VirusLow micromolarEnhanced activity with electron-withdrawing groups
Dengue VirusLow micromolarSignificant protection against viral replication
AntimalarialPfCDPK40.210 - 0.530Effective inhibitors identified
PfCDPK1~0.589Promising candidates for malaria treatment

Case Studies

  • Zika Virus Inhibition : A case study demonstrated that a specific derivative of this compound provided over 90% protection against DENV in vitro, showcasing its potential as a therapeutic agent .
  • Malaria Treatment : Another study focused on the design of pyrrolo[2,3-d]pyrimidines as inhibitors targeting PfCDPK4. The results indicated that these compounds could effectively disrupt the invasion mechanisms of Plasmodium falciparum .

Q & A

Q. What are the standard synthetic routes for 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives?

The synthesis typically involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with thiols or amines. Two primary procedures are used:

  • Procedure A (for derivatives 1–15) : React 4-chloro-pyrrolopyrimidine with anilines in isopropanol and HCl (3 drops), reflux for 12 h, extract with CHCl₃, and recrystallize (yields: 27–86%) .
  • Procedure B (for derivatives 16–31) : Extend reaction time to 12–48 h, precipitate products with water, and recrystallize (yields: 16–94%) .
    Key variables include solvent choice (polar aprotic solvents like DMSO for nucleophilic substitutions), stoichiometry (3 equiv. amines), and acid catalysis.

Q. How are synthesized derivatives characterized to confirm structural integrity?

  • 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, NH signals at δ 9.3–11.7 ppm) and carbon shifts (e.g., pyrrolopyrimidine carbons at δ 98–153 ppm) are analyzed .
  • HRMS : Validates molecular weights (e.g., [M+H]+ for compound 1: m/z 211.0978 calculated vs. 211.0981 observed) .
  • Melting Points : Used to assess purity (e.g., compound 2 melts at 253°C) .

Q. What are the primary biochemical applications of this compound in research?

  • Kinase Inhibition : Acts as a scaffold for inhibitors targeting EGFR, Her2, VEGFR2, and CDK2 by binding to ATP pockets .
  • Antiviral Studies : Derivatives (e.g., compound 1–16) inhibit Zika virus replication by interfering with viral polymerase activity .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific kinase targets?

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine at the 4-position in compound 2) improve binding to tyrosine kinases like EGF-R (IC₅₀: 1–10 nM) by enhancing hydrophobic interactions .
  • Stereochemistry : Chiral N4-substituted derivatives (e.g., compound 17a) show 96-fold stereoselectivity for A1-adenosine receptors, optimizing target engagement .
  • Cocrystallization : Cocrystals with 3,5-dimethylpyrazole improve purification and stabilize active conformations (e.g., JAK inhibitors) .

Q. How should researchers resolve contradictions in biological activity data across analogs?

  • Comparative Assays : Test derivatives under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (e.g., compound 36: competitive inhibition with Kᵢ = 0.1 µM for EGF-R) .
  • Meta-Analysis : Correlate substituent electronic profiles (Hammett σ values) with activity trends (e.g., 4-fluorophenyl analogs show 10-fold higher potency than unsubstituted derivatives) .

Q. What strategies improve metabolic stability and pharmacokinetics of pyrrolopyrimidine derivatives?

  • N-Methylation : Reduces oxidative metabolism (e.g., CP-154,526 has a 4-(butylethylamino) group for enhanced CNS penetration) .
  • PEGylation : Increases solubility (e.g., compound 4a: water solubility/A1AR affinity ratio = 368) .
  • Prodrug Design : Mask polar groups (e.g., ester prodrugs of 4-aminobenzoate derivatives hydrolyze in vivo to active forms) .

Q. How can computational modeling guide the design of novel analogs?

  • Docking Studies : Predict binding poses in kinase ATP pockets (e.g., pyrrolopyrimidines adopt adenine-mimetic conformations in EGF-R) .
  • QSAR Models : Correlate substituent lipophilicity (logP) with IC₅₀ values (e.g., 3,5-dimethoxybenzyl groups enhance antiviral activity by 5-fold) .
  • MD Simulations : Assess stability of cocrystal formulations (e.g., with 3,5-dimethylpyrazole) to optimize crystallization conditions .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly between synthetic procedures?

  • Time Dependency : Extended reflux (48 h vs. 12 h) increases yields for electron-poor amines (e.g., 4-trifluoromethoxyaniline: 60% yield in Procedure B vs. 37% in Procedure A) .
  • Workup Methods : Precipitation with water (Procedure B) avoids losses during extraction, improving yields for hydrophobic derivatives .

Q. How do substituents at the 5-position affect kinase selectivity?

  • Ethyl vs. Methyl : 5-Ethyl analogs (e.g., compound in ) show 10-fold higher CDK2 inhibition vs. EGFR, while 5-methyl derivatives reverse this trend .
  • Halogen Effects : 5-Iodo substitutions (e.g., compound in ) enhance DNA polymerase inhibition but reduce kinase affinity .

Methodological Best Practices

  • Purification : Use cocrystallization (e.g., with 3,5-dimethylpyrazole) to isolate high-purity intermediates .
  • Screening : Prioritize derivatives with <100 nM IC₅₀ in primary kinase assays before advancing to cellular models .
  • Data Reporting : Include full NMR assignments (δ, multiplicity, J-values) and HRMS error margins (<5 ppm) for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

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